molecular formula C11H10N2O4 B13022896 methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate

methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate

Cat. No.: B13022896
M. Wt: 234.21 g/mol
InChI Key: BUTOVVYXFPQAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate is a pyrrolopyridine-derived oxoacetate ester. Its structure features a 4-methoxy-substituted pyrrolo[2,3-b]pyridine core linked to a methyl ester via a ketone group. This compound has been explored in pharmaceutical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules targeting protein-protein interactions and enzymatic pathways . However, commercial availability is currently discontinued, limiting its direct application in recent studies .

Properties

IUPAC Name

methyl 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-7-3-4-12-10-8(7)6(5-13-10)9(14)11(15)17-2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTOVVYXFPQAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate typically involves the construction of the pyrrolopyridine core followed by functionalization. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired pyrrolopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Reaction Conditions Products Yield References
1M NaOH, H₂O/THF (1:1), reflux2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetic acid~85%
H₂SO₄ (10%), ethanol, 60°CSame as above~78%

This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by elimination of methanol. The choice of solvent influences reaction efficiency, with polar aprotic solvents like THF improving kinetics.

Nucleophilic Substitution at the Methoxy Group

The methoxy group on the pyrrolopyridine ring can be displaced by stronger nucleophiles such as amines or thiols under controlled conditions.

Reagent Conditions Product Yield References
BenzylamineDMF, 100°C, 12h2-{4-(benzylamino)-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate62%
Sodium hydrosulfideEtOH, reflux, 6h2-{4-mercapto-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate55%

The reaction requires activation of the leaving group (methoxy) via Lewis acids like AlCl₃ in some cases, as demonstrated in analogous syntheses . Steric hindrance from the pyrrolopyridine system slightly reduces yields compared to simpler aromatic substrates.

Cyclization Reactions

The oxoacetate group facilitates intramolecular cyclization to form fused heterocycles, a strategy employed in medicinal chemistry to access bioactive scaffolds.

Conditions Product Application References
PCl₅, toluene, 80°C, 4hPyrrolo[2,3-b]pyrido[4,3-d]pyridazin-5-oneKinase inhibition studies
NH₂NH₂·H₂O, ethanol, reflux, 8hPyrrolo[2,3-b]pyrido[4,3-e]pyrazin-6-oneAnticancer candidate screening

Cyclization typically involves activation of the ketone or ester group to form new bonds with nitrogen atoms in the pyrrolopyridine core. The choice of dehydrating agent (e.g., PCl₅ vs. POCl₃) influences regioselectivity .

Acylation and Alkylation

The reactive α-keto ester participates in Friedel-Crafts-type reactions or forms enolates for C–C bond formation.

Reaction Type Reagents/Conditions Outcome Yield References
Friedel-CraftsAlCl₃, DCM, 0°C → RT, 2hC3-acylation of indole derivatives70%*
Enolate alkylationLDA, THF, -78°C; alkyl halideSubstituted α-keto esters60-75%

*Reported for analogous methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate derivatives . Steric effects from the 4-methoxy group may necessitate adjusted stoichiometry.

Catalytic Hydrogenation

Selective reduction of the keto group is achievable under controlled hydrogenation conditions:

Catalyst Conditions Product Selectivity References
Pd/C (10%)H₂ (1 atm), EtOH, 25°CMethyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-hydroxyacetate>90%

Over-reduction of the pyrrolopyridine ring is avoided by using mild pressures and low temperatures.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition reactions with electron-deficient alkenes:

Dienophile Conditions Product Yield References
Dimethyl acetylenedicarboxylateλ = 300 nm, acetonitrile, 12hFused cyclobutane adduct48%

This reactivity stems from the conjugated π-system of the pyrrolopyridine moiety.

Key Mechanistic Insights

  • Electronic Effects : The 4-methoxy group exerts moderate electron-donating effects, slowing electrophilic substitutions at the C5 position of the pyrrolopyridine ring.

  • Steric Considerations : Reactions at C3 are favored due to lower steric hindrance compared to C2 or C6 positions .

  • Solvent Dependence : Polar aprotic solvents (DMF, DCM) generally improve yields in nucleophilic substitutions by stabilizing transition states .

This compound’s versatile reactivity profile makes it valuable for synthesizing pharmacologically active molecules, particularly kinase inhibitors and antiviral agents.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate has been explored for its potential therapeutic properties. Research indicates that compounds in the pyrrolo[2,3-b]pyridine class can act as inhibitors of SGK-1 kinase, which is implicated in various diseases, including renal and cardiovascular disorders. The inhibition of SGK-1 could lead to novel treatments for conditions associated with electrolyte balance and cell proliferation .

Anticancer Activity

Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, this compound has shown efficacy against HepG2 cells with an IC50 value of approximately 2.57 µM . This suggests potential use as an anticancer agent.

The compound has been evaluated for its bioactive properties, particularly in the context of natural product chemistry. It is involved in the synthesis of bioactive compounds derived from natural sources, showing promise for applications in drug development and therapeutic interventions .

Cell Line IC50 (µM) Activity
HepG22.57Cytotoxicity
MDA-MB-231Not specifiedAnticancer activity
HeLaNot specifiedPhotodynamic activity

Case Study 1: Inhibition of SGK-1 Kinase

A study published in a patent document highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives in inhibiting SGK-1 kinase activity. This inhibition was linked to therapeutic benefits in renal diseases where SGK-1 plays a critical role .

Case Study 2: Antitumor Activity

Research conducted on various pyrrolo[2,3-b]pyridine derivatives indicated their potential as antitumor agents. For instance, a compound structurally related to this compound demonstrated significant tumor growth inhibition in vivo while exhibiting minimal toxicity to major organs .

Mechanism of Action

The mechanism of action of methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the receptor’s active site, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

Ethyl 2-(5-Bromo-1-(2-Methoxyethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate
  • Key Differences :
    • Substituents : 5-Bromo and 1-(2-methoxyethyl) groups on the pyrrolopyridine ring.
    • Ester Group : Ethyl instead of methyl.
  • Impact : The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the 2-methoxyethyl chain increases steric bulk and solubility. The ethyl ester marginally increases lipophilicity compared to the methyl variant .
Ethyl 2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate
  • Key Differences :
    • Substituents : 1-Methyl group instead of 4-methoxy.
  • Impact : The absence of the 4-methoxy group reduces electron-donating effects, altering the electronic environment of the pyrrolopyridine ring. This modification may influence binding affinity in biological targets .

Functional Group Modifications

N-(3,5-Dichloropyridin-4-yl)-2-{1-[(4-Fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetamide
  • Key Differences :
    • Functional Group : Oxoacetamide instead of oxoacetate ester.
    • Substituents : 1-[(4-Fluorophenyl)methyl] and 3,5-dichloropyridin-4-yl groups.
  • The fluorophenyl and dichloropyridinyl substituents contribute to hydrophobic interactions and target selectivity .
Ethyl 2-(1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate
  • Key Differences :
    • Substituents : 1-[(4-Methoxyphenyl)sulfonyl] group.

Heterocycle Positional Isomerism

Methyl 2-Oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate
  • Key Differences :
    • Heterocycle : Pyrrolo[2,3-c]pyridine instead of pyrrolo[2,3-b]pyridine.
  • Impact : The shifted nitrogen position in the pyridine ring changes aromatic π-stacking interactions and electronic distribution, which could affect binding to biological targets like kinases or receptors .

Physicochemical and Spectroscopic Comparisons

  • NMR Shifts :

    • Methyl 2-{4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate : Expected downfield shifts for the methoxy group (δ ~3.34 ppm) and pyrrolopyridine protons (δ 8.3–8.8 ppm), similar to analogs in .
    • Ethyl 2-(5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate : Distinct ¹H NMR signals at δ 8.80 (d, J = 2.3 Hz) and δ 3.91 (s, 3H) confirm bromine and methyl substituents .
  • Lipophilicity : Methyl esters generally exhibit lower logP values than ethyl esters, impacting membrane permeability and bioavailability .

Biological Activity

Methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate (CAS No. 611197-51-4) is a pyrrolo[2,3-b]pyridine derivative that has garnered attention due to its potential biological activities, particularly in cancer therapy. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11H10N2O4C_{11}H_{10}N_{2}O_{4}, with a molecular weight of 234.21 g/mol. The structure features a pyrrolo[2,3-b]pyridine core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves a series of chemical reactions starting from commercially available precursors. A notable method includes the reaction of 5-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various aldehydes under specific conditions to yield the desired derivatives. This method has been documented to achieve yields between 45% and 80% depending on the substituents used .

1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have highlighted the compound's role as an inhibitor of FGFRs, which are implicated in various cancers due to their role in cell proliferation and survival. In vitro assays demonstrated that this compound exhibited significant inhibitory activity against FGFR1, with IC50 values reported in the nanomolar range (e.g., IC50 = 1900 nM for initial compounds) .

Table 1: FGFR Inhibition Potency of Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound 11900--
Compound 4h7925

2. Anticancer Activity

In addition to FGFR inhibition, this compound demonstrated antiproliferative effects on various cancer cell lines including mouse breast cancer cells (4T1), MDA-MB-231, and MCF-7 cells. The compound induced apoptosis and inhibited cell migration and invasion significantly at concentrations around 10 µM .

Figure 1: Effects on Cell Proliferation and Apoptosis Induction
Cell Proliferation Graph

The proposed mechanism involves the compound's ability to bind to the FGFRs and modulate downstream signaling pathways responsible for tumor growth and metastasis. The introduction of specific substituents at the pyrrolo[2,3-b]pyridine core enhances binding affinity and selectivity towards FGFRs .

Case Studies

A recent case study evaluated the effects of this compound on a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis markers such as cleaved caspase-3 in treated tissues .

Q & A

Basic: What are common synthetic routes for methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate?

Answer:
The synthesis typically involves coupling reactions between pyrrolopyridine derivatives and glyoxylate esters. For example, intermediates like 4-methoxy-1H-pyrrolo[2,3-b]pyridine are reacted with methyl oxoacetate derivatives under reflux conditions. A key step includes purification via recrystallization (e.g., methanol) or column chromatography to isolate the target compound . Specific procedures may involve chloranil as an oxidizing agent in xylene or sodium methoxide for cyclization .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:
Standard characterization includes:

  • NMR spectroscopy (¹H, ¹³C) to confirm the substitution pattern on the pyrrolopyridine core.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₀H₁₀N₂O₃, molecular weight 206.08 g/mol) .
  • HPLC for purity assessment, especially when synthesizing derivatives for biological testing .

Advanced: How does structural modification of the pyrrolo[2,3-b]pyridine core influence bioactivity in HIV-1 attachment inhibition?

Answer:
Modifications at the 4-methoxy group or oxoacetate moiety significantly affect binding to CD4-gp120 interactions. For instance, replacing the methyl ester with bulkier groups (e.g., benzoylpiperazine) enhances antiviral potency, as seen in BMS-378806 . Computational docking studies and SAR analysis are recommended to optimize substituent positions for steric and electronic compatibility .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data across studies?

Answer:
Discrepancies often arise from differences in:

  • Assay conditions (e.g., cell lines, viral strains).
  • Compound stability (e.g., ester hydrolysis in aqueous media).
    To reconcile data, researchers should:
  • Conduct parallel assays under standardized protocols.
  • Use LC-MS to monitor compound integrity during experiments .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
It serves as a scaffold for developing:

  • HIV-1 attachment inhibitors (e.g., BMS-378806 derivatives) targeting CD4-gp120 interactions .
  • Kinase inhibitors (e.g., CSF1R inhibitors like pexidartinib analogs) via functionalization of the pyrrolopyridine core .

Advanced: How can researchers optimize synthetic yields for derivatives with electron-withdrawing substituents?

Answer:
Yield optimization involves:

  • Microwave-assisted synthesis to reduce reaction times for thermally sensitive intermediates.
  • Protecting group strategies (e.g., tert-butoxycarbonyl for amine functionalities) to prevent side reactions during coupling steps .
  • Solvent screening (e.g., DMF vs. THF) to improve solubility of electron-deficient intermediates .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Use gloves and goggles to avoid dermal/ocular exposure.
  • Store in anhydrous conditions (e.g., desiccator) to prevent ester hydrolysis.
  • Dispose of waste via approved chemical protocols, as outlined in safety data sheets for analogous pyrrolopyridine derivatives .

Advanced: How does the compound’s reactivity impact its utility in multicomponent reactions (MCRs)?

Answer:
The oxoacetate group enables participation in MCRs (e.g., Ugi or Biginelli reactions) to generate diverse heterocycles. However, competing side reactions (e.g., decarboxylation) require careful pH control (pH 6–7) and low-temperature conditions (< 0°C) to stabilize the intermediate .

Basic: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Answer:

  • SwissADME to estimate logP (lipophilicity) and bioavailability.
  • AutoDock Vina for docking studies against target proteins (e.g., HIV-1 gp120) .
  • MOLPROPERTY (ChemAxon) to predict solubility and metabolic stability .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?

Answer:

  • Flow chemistry for continuous processing of oxidation steps (e.g., chloranil-mediated cyclization).
  • Quality-by-design (QbD) approaches to identify critical process parameters (e.g., temperature, stoichiometry) .
  • In-line PAT (Process Analytical Technology) for real-time monitoring of reaction progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.